molecular formula C16H16FNOS B5829494 N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide

N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5829494
M. Wt: 289.4 g/mol
InChI Key: FFSDJEUXFMRZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as FMA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FMA belongs to the class of thioacetamide derivatives and has been studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to modulate the activity of certain enzymes involved in inflammation and pain, such as cyclooxygenase-2 and phospholipase A2.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to reduce inflammation and pain in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects, as well as anti-cancer effects. However, one limitation of using N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide is its limited availability and high cost.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study the exact mechanism of action of N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide and its effects on various enzymes and signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide could increase its availability and facilitate further research.

Synthesis Methods

N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized by reacting 2-fluoroacetophenone with 2-methylbenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction yields N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide as a white solid with a melting point of 106-108°C.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-12-6-2-3-7-13(12)10-20-11-16(19)18-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSDJEUXFMRZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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